N-(2-Ethylhexyl)-2-hexyldecan-1-amine
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Overview
Description
N-(2-Ethylhexyl)-2-hexyldecan-1-amine is an organic compound that belongs to the class of amines. It is characterized by a long hydrocarbon chain with an amine group attached to it. This compound is known for its surfactant properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylhexyl)-2-hexyldecan-1-amine typically involves the reaction of 2-ethylhexylamine with a suitable alkyl halide, such as 2-hexyldecyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylhexyl)-2-hexyldecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Alkyl halides or acyl halides are used as reagents, with bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-(2-Ethylhexyl)-2-hexyldecan-1-amine has several applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-Ethylhexyl)-2-hexyldecan-1-amine is primarily based on its surfactant properties. The compound can interact with both hydrophobic and hydrophilic molecules, allowing it to stabilize emulsions and enhance the solubility of hydrophobic compounds. At the molecular level, it can interact with cell membranes, altering their permeability and fluidity.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanol: A related compound used as a precursor in the synthesis of various surfactants.
2-Ethylhexyl acrylate: Another related compound used in the production of polymers and adhesives.
Uniqueness
N-(2-Ethylhexyl)-2-hexyldecan-1-amine is unique due to its long hydrocarbon chain and amine group, which confer both hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and stabilizer in various applications.
Properties
CAS No. |
193087-27-3 |
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Molecular Formula |
C24H51N |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-2-hexyldecan-1-amine |
InChI |
InChI=1S/C24H51N/c1-5-9-12-14-15-17-20-24(19-16-13-10-6-2)22-25-21-23(8-4)18-11-7-3/h23-25H,5-22H2,1-4H3 |
InChI Key |
QEJFAEIIVUBOOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CNCC(CC)CCCC |
Origin of Product |
United States |
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